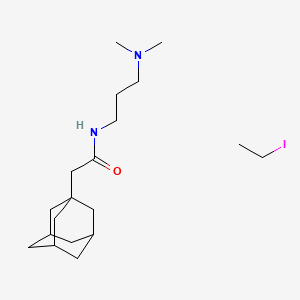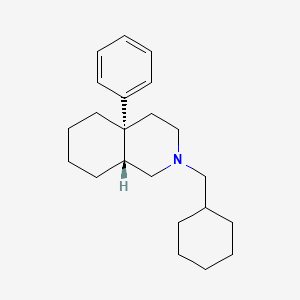
1,1'-Diheptyl-4,4'-bipyridin-1-ium dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Diheptyl-4,4’-bipyridin-1-ium dichloride is a chemical compound known for its unique properties and applications in various fields. It is a derivative of bipyridine, where two heptyl groups are attached to the nitrogen atoms of the bipyridine ring. This compound is often used in electrochemical and photonic applications due to its redox-active nature.
准备方法
Synthetic Routes and Reaction Conditions
1,1’-Diheptyl-4,4’-bipyridin-1-ium dichloride can be synthesized through a reaction between 4,4’-bipyridine and 1-bromoheptane. The reaction typically involves heating the reactants in a suitable solvent, such as acetonitrile, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Diheptyl-4,4’-bipyridin-1-ium dichloride involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1,1’-Diheptyl-4,4’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its corresponding N-oxide derivatives.
Reduction: It can be reduced to form the corresponding dihydro derivatives.
Substitution: The heptyl groups can be substituted with other alkyl or aryl groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a strong base, such as sodium hydride, and a suitable nucleophile.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkyl or aryl-substituted bipyridinium compounds.
科学研究应用
1,1’-Diheptyl-4,4’-bipyridin-1-ium dichloride has a wide range of applications in scientific research:
Chemistry: Used as a redox-active material in electrochemical studies and as a catalyst in various organic reactions.
Biology: Investigated for its potential as an inhibitor of calcium release in muscle cells.
Medicine: Explored for its muscle relaxant properties and potential therapeutic applications.
Industry: Utilized in the development of organic electronics, such as organic light-emitting diodes (OLEDs) and electrochromic devices.
作用机制
The mechanism of action of 1,1’-Diheptyl-4,4’-bipyridin-1-ium dichloride involves its interaction with molecular targets and pathways:
Redox Activity: The compound can undergo reversible redox reactions, making it useful in electrochemical applications.
Calcium Release Inhibition: It inhibits calcium release from the sarcoplasmic reticulum in muscle cells by interacting with the ryanodine receptor, leading to muscle relaxation.
相似化合物的比较
1,1’-Diheptyl-4,4’-bipyridin-1-ium dichloride is unique compared to other similar compounds due to its specific heptyl substitution, which enhances its solubility and redox properties. Similar compounds include:
1,1’-Dimethyl-4,4’-bipyridinium dichloride:
1,1’-Dioctadecyl-4,4’-bipyridinium dibromide: Used in the development of organic electronics.
1,1’-Diheptyl-4,4’-bipyridinium dibromide: Similar in structure but with bromide counterions instead of chloride.
These comparisons highlight the unique properties and applications of 1,1’-Diheptyl-4,4’-bipyridin-1-ium dichloride in various fields.
属性
CAS 编号 |
54451-15-9 |
|---|---|
分子式 |
C24H38Cl2N2 |
分子量 |
425.5 g/mol |
IUPAC 名称 |
1-heptyl-4-(1-heptylpyridin-1-ium-4-yl)pyridin-1-ium;dichloride |
InChI |
InChI=1S/C24H38N2.2ClH/c1-3-5-7-9-11-17-25-19-13-23(14-20-25)24-15-21-26(22-16-24)18-12-10-8-6-4-2;;/h13-16,19-22H,3-12,17-18H2,1-2H3;2*1H/q+2;;/p-2 |
InChI 键 |
ZKZGGUWZVDOWLT-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCC.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


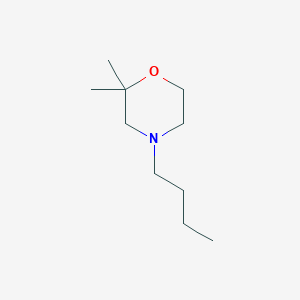
![1,1,3,3-Tetrabutyl-1,3-bis[(trichloroacetyl)oxy]distannoxane](/img/structure/B14647000.png)
![Trimethyl{[9-(prop-2-en-1-yl)-9H-fluoren-9-yl]oxy}silane](/img/structure/B14647001.png)
![Pyrido[4,3-g]isoquinoline](/img/structure/B14647004.png)
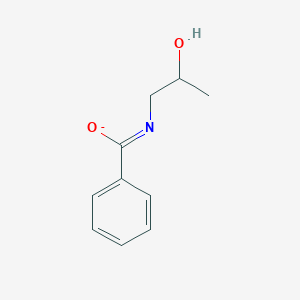


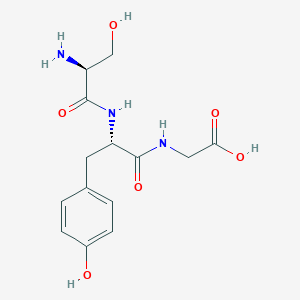


![Diethyl [3-(trimethoxysilyl)propyl]phosphonate](/img/structure/B14647040.png)
